5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to hydrazines or other reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions at the pyrazole ring, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide, under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate specific pathways, leading to its observed activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole: Used in agrochemicals for its herbicidal activity.
1,3-Dimethyl-5-(methylthio)-1H-pyrazole: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific ethoxymethyl substitution, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(ethoxymethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)9-10(8)3/h5H,4,6H2,1-3H3 |
InChI Key |
DLASMZRMNDSRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NN1C)C |
Origin of Product |
United States |
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